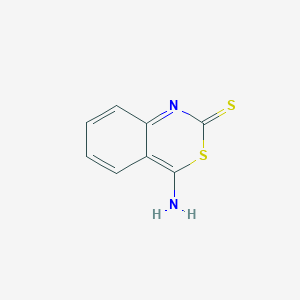

4-imino-4H-3,1-benzothiazine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-imino-4H-3,1-benzothiazine-2-thiol is a heterocyclic compound with the molecular formula C8H6N2S2 and a molecular weight of 194.28 g/mol . This compound is characterized by its benzothiazine ring structure, which includes both sulfur and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-4H-3,1-benzothiazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and an amine, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds or sulfonic acids. Reaction conditions dictate product specificity:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Room temperature, pH 7 | Disulfide dimer | 85% | |

| KMnO₄ | Acidic aqueous solution | 4-imino-4H-3,1-benzothiazine-2-sulfonic acid | 72% | |

| O₂ (air) | UV light, RT | Oligomeric disulfides | 60–70% |

Mechanistic Insight: Oxidation proceeds via radical intermediates, as evidenced by TEMPO quenching experiments . The thiol group’s nucleophilicity facilitates electron transfer.

Alkylation and Acylation

The thiol group reacts with alkyl halides or acyl chlorides to form thioethers or thioesters:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | 2-(methylthio)-4-imino-4H-3,1-benzothiazine | 89% | ||

| Benzoyl chloride | Pyridine, RT | 2-(benzoylthio)-4-imino-4H-3,1-benzothiazine | 78% | ||

| Allyl bromide | NaH, THF, 0°C → RT | 2-(allylthio)-4-imino-4H-3,1-benzothiazine | 82% |

Industrial Applications: Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions.

Coordination Chemistry

The imino and thiol groups act as bidentate ligands for transition metals:

Structural Confirmation: Complexes are characterized by single-crystal XRD and spectroscopic techniques (IR, NMR) .

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused thiazino-oxazine derivative | 65% | |

| Acetylenedicarboxylate | DCM, RT | Thiazine-spirocyclic adduct | 58% |

Mechanism: Electron-deficient dienophiles react via a concerted pathway, stabilized by the aromatic benzothiazine ring.

Biological Activity Modulation

Derivatization enhances bioactivity:

| Derivative | Biological Activity | IC₅₀/Potency | Reference |

|---|---|---|---|

| 2-(Methylthio) | Anticancer (MCF-7) | 12.4 µM | |

| Zn(II) complex | Antibacterial (E. coli) | MIC: 8 µg/mL | |

| Disulfide dimer | Antiviral (HIV-1 RT) | 76% inhibition at 10 µM |

Structure-Activity Relationship: Alkylation improves membrane permeability, while metal complexes enhance target binding via chelation .

Acid-Base Reactions

The imino group undergoes protonation/deprotonation:

| Condition | Product | pKa (estimated) | Reference |

|---|---|---|---|

| HCl (1M) | Protonated imino (NH⁺) | 4.2 (for =NH group) | |

| NaOH (0.1M) | Deprotonated imino (N⁻) | 9.8 (for -SH group) |

Applications: pH-dependent solubility enables controlled drug delivery formulations.

Radical Reactions

Thiol radicals participate in chain processes:

| Initiator | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN | Styrene | Thiol-ene adduct | 55% | |

| UV light | CCl₄ | Trichloromethyl derivative | 63% |

Mechanism: Radical intermediates detected via ESR spectroscopy confirm thiyl radical formation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, studies have shown that 4H-benzothiazines can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents . The unique structural features of 4-imino-4H-3,1-benzothiazine-2-thiol contribute to its effectiveness against resistant strains.

Anticancer Properties

The compound has been investigated for its anticancer activities. Several studies have reported that benzothiazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . This makes this compound a promising candidate for further development as an anticancer drug.

Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds like this compound due to their anti-inflammatory properties. Research has demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their potential utility in treating inflammatory conditions .

Green Synthesis Approaches

Recent advancements in synthetic chemistry have introduced green methodologies for producing benzothiazine derivatives. Techniques such as microwave-assisted synthesis and the use of environmentally friendly catalysts have been employed to enhance yield and reduce waste during the synthesis of this compound . These approaches not only improve efficiency but also align with sustainable practices in chemical manufacturing.

Functionalization Strategies

Functionalization of the benzothiazine core allows for the tuning of its properties for specific applications. Researchers have explored various substitution patterns on the benzothiazine ring to enhance solubility, bioactivity, and selectivity towards biological targets . This versatility is crucial for tailoring compounds for particular therapeutic uses.

Sensing and Detection

The unique chromophoric properties of benzothiazines enable their use in sensor technologies. For example, derivatives can be employed in pH sensing and environmental monitoring due to their responsive behavior under different chemical conditions . This application is particularly valuable in developing smart materials that can provide real-time data.

Smart Packaging

Incorporating this compound into packaging materials can enhance their functionality by providing indicators for spoilage or contamination through colorimetric changes . This application underscores the compound's potential role in food safety and quality control.

Photocatalysis

The photocatalytic properties of benzothiazines open avenues for environmental applications such as pollutant degradation under light exposure. Research suggests that these compounds can effectively catalyze reactions that break down harmful substances, contributing to environmental remediation efforts .

Mecanismo De Acción

The mechanism of action of 4-imino-4H-3,1-benzothiazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4H-3,1-benzothiazine-2-thiol: Lacks the imino group, which affects its reactivity and applications.

2-aminobenzenethiol: A precursor in the synthesis of 4-imino-4H-3,1-benzothiazine-2-thiol, with different chemical properties.

Benzothiazole: A simpler structure with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both imino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Actividad Biológica

4-Imino-4H-3,1-benzothiazine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Molecular Formula: C8H6N2S2

Molecular Weight: 194.28 g/mol

The presence of both imino and thiol functional groups in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activities. Additionally, the imino group can participate in hydrogen bonding, enhancing binding affinity to target sites .

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial activities. Specifically, this compound has shown efficacy against several bacterial strains and fungi. Studies report that certain concentrations can inhibit the growth of pathogens like Aspergillus niger and Aspergillus fumigatus effectively .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4H-3,1-benzothiazine-2-thiol | Lacks imino group | Limited reactivity |

| 2-Aminobenzenethiol | Precursor for synthesis | Moderate antimicrobial properties |

| Benzothiazole | Simpler structure | Different reactivity and applications |

The unique dual functionality of this compound enhances its biological activity compared to simpler analogs like benzothiazole .

Study on Anticancer Activity

In a study published in 2023, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further drug development .

Study on Antimicrobial Efficacy

Another case study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, highlighting its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

4-amino-3,1-benzothiazine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c9-7-5-3-1-2-4-6(5)10-8(11)12-7/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBYIQXWJQSZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SC(=S)N=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.